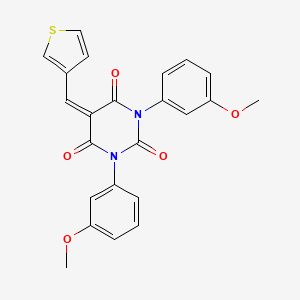![molecular formula C17H11ClFN5OS B2363295 2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903041-41-7](/img/structure/B2363295.png)
2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest due to its unique structure and diverse potential applications. With a foundation in medicinal chemistry, its development has implications for therapeutic innovations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide typically involves multi-step organic reactions. The core synthesis might start with the formation of the [1,2,4]triazolo[4,3-b]pyridazin core, followed by the introduction of the thiophen group and subsequent chlorination and fluorination steps. Each step involves carefully controlled conditions like temperature, pH, and the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis process is optimized for cost-efficiency and scalability. This includes bulk procurement of raw materials, usage of industrial reactors for maintaining precise reaction conditions, and implementing purification techniques like recrystallization or chromatography to achieve the desired quality of the final product.
化学反应分析
Types of Reactions
2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide can undergo various types of reactions, including:
Oxidation: Can be susceptible to oxidative agents, leading to the formation of oxidized derivatives.
Reduction: Can undergo reduction reactions, typically affecting the triazole or thiophene rings.
Substitution: Particularly at the chlorinated and fluorinated sites, which can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Conditions are carefully controlled to steer the reaction towards the desired products while minimizing by-products.
Major Products
The major products formed from these reactions depend on the conditions and reagents used. For instance, nucleophilic substitution might replace the chlorine atom with an amine, leading to a new amide compound with potentially different properties.
科学研究应用
2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: May be used in the development of novel materials or as a precursor in the synthesis of specialized compounds.
作用机制
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Potentially interacts with specific enzymes or receptors in biological systems, leading to modulation of biochemical pathways.
Pathways Involved: Could influence signaling pathways relevant to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Compared to other compounds with similar structures, 2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide stands out due to its unique combination of functional groups and resultant properties. Similar compounds might include other triazolopyridazine derivatives, which share some structural motifs but differ in specific substitutions and, consequently, in their chemical and biological activities.
Want to delve into the nitty-gritty details of any particular section?
属性
IUPAC Name |
2-chloro-6-fluoro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5OS/c18-11-2-1-3-12(19)16(11)17(25)20-8-15-22-21-14-5-4-13(23-24(14)15)10-6-7-26-9-10/h1-7,9H,8H2,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOOLFHTSYERFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)
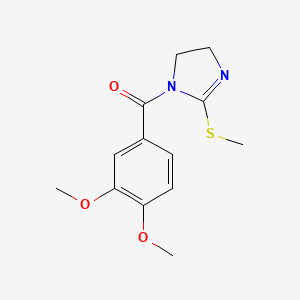
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2363219.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)
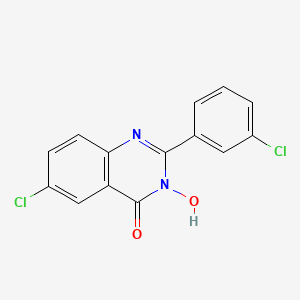

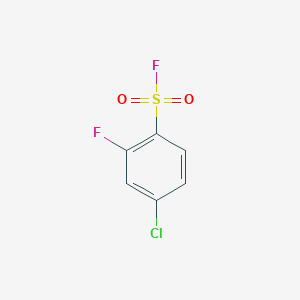
![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)
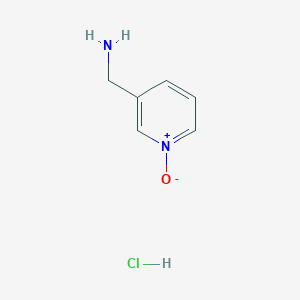
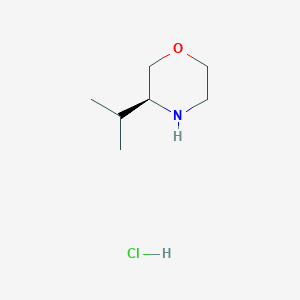
![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)
![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)
